This compound is derived from the parent structure of 2,5-diazabicyclo[2.2.2]octane, which is known for its utility in organic synthesis and as a building block in drug development. The addition of the tert-butyl group enhances its solubility and stability, while the bromophenyl moiety can participate in further chemical transformations or interactions with biological targets.
The synthesis of tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate can be described by its molecular formula and molecular weight approximately .
The compound can be represented using various structural formulas including:
LWGQWSDLRMTPCC-UHFFFAOYSA-N
CC(C)(C)OC(=O)N1CC2CCC1CN2.C1=CC=C(C=C1)Br
Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate participates in several significant chemical reactions:
The mechanism of action for tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate primarily revolves around its ability to act as a nucleophile or electrophile depending on reaction conditions:
These interactions are crucial for its applications in drug design and synthesis where specific targeting of biological molecules is required.
The compound may pose respiratory irritation risks upon exposure; appropriate safety measures should be taken during handling.
Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several notable applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5